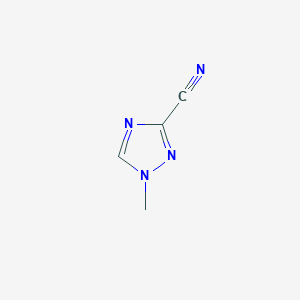

1-methyl-1H-1,2,4-triazole-3-carbonitrile

Descripción

1-Methyl-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound with the molecular formula C4H4N4. It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Propiedades

IUPAC Name |

1-methyl-1,2,4-triazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c1-8-3-6-4(2-5)7-8/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGDSZZTEJTGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142927-05-6 | |

| Record name | 1-methyl-1H-1,2,4-triazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazole with methyl iodide can yield 1-methyl-1H-1,2,4-triazole-3-carbonitrile .

Industrial Production Methods: In industrial settings, the synthesis of 1-methyl-1H-1,2,4-triazole-3-carbonitrile often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazole oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Aplicaciones Científicas De Investigación

It appears that the query is for information on the applications of 1-methyl-1H-1,2,4-triazole-3-carbonitrile. However, the search results provide information on the preparation of 1-methyl-1H-1,2,4-triazole-3-methyl formate and the applications of triazoles and their derivatives in general . 1-Methyl-1H-1,2,4-triazole-3-carbonitrile itself is mentioned as a chemical compound with potential uses, and its structure and properties are noted .

1-Methyl-1H-1,2,4-triazole-3-carbonitrile

1-Methyl-1H-1,2,4-triazole-3-carbonitrile, also identified by its CAS number 1142927-05-6, has the molecular formula C4H4N4 .

Triazoles and their applications

Triazoles, including 1,2,4-triazoles, are a class of heterocyclic compounds with a wide range of applications, particularly in medicinal chemistry . They exhibit various bioactivities, including antibacterial, antifungal, antiviral, and anticancer properties . Some specific applications and related information are listed below:

- 1,2,4-Triazole Derivatives: These derivatives have demonstrated potential as anti-tuberculosis substances . They also possess a wide range of bioactivities such as neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, antiviral, anticonvulsant, cannabinoid CB1 receptor antagonists, PDE4A inhibitors and γ-aminobutyric acid-A (GABA-A) α-2, α-3 and α-5 containing receptor antagonists .

- 1,2,3-Triazoles: Bioactive molecules with a 1,2,3-triazole core nucleus have been proven to possess antibacterial properties .

- Applications in Organic Chemistry: Mercapto-1,2,4-triazoles are useful in preparative organic chemistry .

Mecanismo De Acción

The mechanism by which 1-methyl-1H-1,2,4-triazole-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or antifungal activities . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

1,2,4-Triazole: A parent compound with similar structural features but lacking the methyl and carbonitrile groups.

3-Methyl-1H-1,2,4-triazole: Similar to 1-methyl-1H-1,2,4-triazole-3-carbonitrile but without the carbonitrile group.

1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.

Uniqueness: 1-Methyl-1H-1,2,4-triazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbonitrile group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .

Actividad Biológica

1-Methyl-1H-1,2,4-triazole-3-carbonitrile is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of 1-methyl-1H-1,2,4-triazole-3-carbonitrile, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1-methyl-1H-1,2,4-triazole-3-carbonitrile features a triazole ring substituted with a methyl group and a carbonitrile functional group. This unique arrangement contributes to its biological properties. The ability of triazoles to accommodate various substituents enhances their pharmacological profiles.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds related to 1-methyl-1H-1,2,4-triazole have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 11e | K562 | 3.5 | Induces apoptosis |

| 11g | CCRF-SB | 2.8 | Cell cycle arrest |

| 6g | HCT116 | 4.0 | Thymidylate synthase inhibition |

These compounds have been noted for their ability to induce apoptosis and inhibit cell proliferation through mechanisms such as thymidylate synthase inhibition . For example, compound 11g significantly increased the accumulation of cells in the subG1 phase indicative of apoptosis in K562 cells .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The biological screening of triazole derivatives has indicated promising results against a variety of pathogens.

| Pathogen | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Candida albicans | 0.0156 | Fluconazole |

| Staphylococcus aureus | 12.5 | Vancomycin |

| Escherichia coli | 10 | Ampicillin |

Research indicates that certain derivatives exhibit enhanced antifungal activity compared to established antifungal agents . For instance, a compound structurally similar to 1-methyl-1H-1,2,4-triazole was found to have an MIC value significantly lower than that of fluconazole against Candida albicans .

Case Study 1: Anticancer Effects

In a study evaluating the anticancer effects of various triazole derivatives, it was found that several compounds exhibited potent activity against MCF-7 breast cancer cells with IC50 values ranging from 1.0 to 5.0 μM. The mechanism involved was primarily through the inhibition of thymidylate synthase which is crucial for DNA synthesis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of triazole derivatives against clinical isolates of Staphylococcus aureus. The study revealed that certain derivatives had MIC values comparable to traditional antibiotics but with improved efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-1H-1,2,4-triazole-3-carbonitrile?

Methodological Answer: Synthesis typically involves cyclocondensation or click chemistry. For example:

- Cyclocondensation : Reacting hydrazine derivatives with nitrile-containing precursors under reflux conditions. For analogs, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to form triazole cores, as demonstrated in the synthesis of structurally related triazole-carbonitrile hybrids using 5-azido-pyrazole intermediates and alkynes .

- Reagents : Sodium ascorbate and copper sulfate are common catalysts for regioselective triazole formation .

Q. How is structural characterization performed for this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns and nitrile functionality (e.g., δ ~110–120 ppm for carbonitrile groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks near 2240 cm confirm the presence of the nitrile group .

Q. What safety protocols are critical when handling nitrile-containing triazoles?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential respiratory hazards, as noted in safety data sheets for structurally similar nitriles .

- Emergency Procedures : Neutralize spills with activated charcoal and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular structure?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion .

- Refinement Tools : Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids and bond geometries .

- Key Parameters : Analyze bond lengths (e.g., C≡N: ~1.14 Å) and angles to confirm regiochemistry, as demonstrated in methyl triazole-carboxylate derivatives .

Q. How to address contradictions in reported biological activity data for triazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromoalkyl vs. methyl groups) on solubility and bioactivity .

- Crystallographic Validation : Resolve structural discrepancies (e.g., tautomerism) using SCXRD, as seen in studies of related triazole-pharmaceutical intermediates .

- Statistical Tools : Apply multivariate analysis to isolate variables (e.g., solvent polarity, substituent electronic effects) influencing activity .

Q. What computational tools support crystallographic refinement and phase analysis?

Methodological Answer:

- SHELX Suite : SHELXD for experimental phasing and SHELXE for density modification in high-throughput crystallography .

- WinGX : Integrate SHELX with graphical interfaces for structure validation and topology analysis .

- Density Functional Theory (DFT) : Cross-validate experimental bond lengths/angles with computational models for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.